molecular formula C19H24N2O3S B12989932 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid

2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B12989932
M. Wt: 360.5 g/mol
InChI Key: VLSVAZURVJHLDV-UHFFFAOYSA-N
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Description

2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a thiazole-based compound characterized by a 1,3-thiazole core substituted at the 2-position with an azepane (a seven-membered cyclic amine) and at the 4-position with a 4-methoxy-3-methylphenyl group.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H24N2O3S/c1-13-11-14(7-8-15(13)24-2)18-16(12-17(22)23)25-19(20-18)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23)

InChI Key

VLSVAZURVJHLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions: Introducing the azepane and methoxy-methylphenyl groups through nucleophilic substitution reactions.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the thiazole ring or the azepane ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The structure of 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid suggests potential activity against various cancer cell lines. Thiazoles are known to interfere with cellular processes, leading to apoptosis in cancer cells, making them a focal point in developing new anticancer agents.

2. Antimicrobial Properties
Thiazole compounds have been reported to possess antimicrobial activity. The presence of the azepane moiety may enhance this property by improving the compound's ability to penetrate bacterial cell walls. Studies have shown that similar thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Preliminary studies on thiazole derivatives indicate their potential to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Biochemical Applications

1. Enzyme Inhibition
The unique structure of 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid makes it a candidate for enzyme inhibition studies. Thiazole derivatives have been explored as inhibitors for various enzymes, including kinases and phosphatases, which play critical roles in cellular signaling pathways.

2. Drug Design and Development
The compound's structural characteristics provide a scaffold for drug design efforts aimed at developing new therapeutics targeting specific biological pathways. The azepane ring can be modified to enhance selectivity and potency against targeted receptors or enzymes.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives, including variations of 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid. These compounds were tested against human cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Testing

A comprehensive study on the antimicrobial properties of thiazole derivatives revealed that compounds structurally similar to 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional group positioning in enhancing antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

Ring Size at C2: Azepane (7-membered) in the target compound may enhance hydrophobic interactions compared to smaller cyclic amines (e.g., pyrrolidine in ) or non-cyclic substituents.

Aryl Group Electronic Effects : The 4-methoxy-3-methylphenyl group at C4 introduces electron-donating methoxy and methyl groups, contrasting with electron-withdrawing fluorine in . This difference could modulate binding affinity to target proteins .

Acetic Acid Position : The 5-position acetic acid in the target compound is conserved across most analogs, suggesting its role in solubility or active-site interactions .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound increases hydrophilicity compared to fluorine- or alkyl-substituted analogs (e.g., ). However, the azepane’s hydrophobicity may offset this effect.
  • logP: Predicted to be higher than phenyl- or amino-substituted derivatives due to the bulky azepane and methyl groups .
  • Synthesis Complexity : Azepane incorporation likely requires multi-step protocols involving cyclization or nucleophilic substitution, similar to pyrrolidine derivatives in .

Spectral Characterization

  • NMR : The target compound’s ¹H-NMR would show distinct signals for azepane protons (δ 1.5–2.5 ppm, multiplet) and the methoxy group (δ 3.8 ppm, singlet), differing from pyrrolidine (δ 2.7–3.3 ppm) or fluorine-substituted analogs .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) for the acetic acid moiety, consistent with analogs .

Biological Activity

2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

The compound's chemical structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid
  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : Approximately 345.46 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds structurally related to 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid. For instance, thiazole derivatives have shown significant inhibitory effects against various cancer cell lines. A notable study reported that certain thiazolidinone derivatives exhibited up to 84.19% inhibition against the leukemia cell line MOLT-4 and 72.11% inhibition against CNS cancer cell lines like SF-295 .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11
3cUO-3147.70

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through mechanisms involving the inhibition of specific enzymes linked to inflammatory pathways. Research indicates that thiazole derivatives can inhibit mPGES-1, an enzyme involved in prostaglandin E2 synthesis, which is crucial in inflammation and pain responses . This inhibition could potentially lead to reduced inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs.

The biological activity of 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound could inhibit enzymes such as mPGES-1, leading to decreased levels of pro-inflammatory mediators.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Receptor Interaction : Potential interactions with cannabinoid receptors have been suggested, indicating a role in pain modulation and anti-inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiazole compounds:

  • Study on Anticancer Properties : A comprehensive evaluation of thiazole derivatives indicated their ability to induce apoptosis in various cancer cell lines through caspase activation and p53 pathway modulation .
  • Inflammation Model Studies : In vivo studies demonstrated that thiazole derivatives could significantly reduce edema in animal models of inflammation, suggesting their potential for therapeutic use in inflammatory diseases .

Q & A

Q. How can researchers design a synthetic route for 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization, substitution, and functional group transformations. Key steps include:

  • Thiazole ring formation : Reacting a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux conditions to form the thiazolidinone core .
  • Substitution reactions : Introducing the azepane moiety via nucleophilic substitution at the 2-position of the thiazole ring using azepane in a polar aprotic solvent (e.g., DMF) .
  • Functionalization : Coupling the 4-(4-methoxy-3-methylphenyl) group via Suzuki-Miyaura cross-coupling or direct electrophilic aromatic substitution, followed by hydrolysis or esterification to yield the acetic acid derivative .
  • Purification : Recrystallization from DMF/ethanol or DMF/acetic acid mixtures to ensure purity .

Q. What spectroscopic and chromatographic methods are suitable for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the presence of the azepane ring (δ ~2.5–3.5 ppm for N-CH2_2 signals), the 4-methoxy-3-methylphenyl group (δ ~3.8 ppm for OCH3_3 and δ ~2.3 ppm for CH3_3), and the acetic acid moiety (δ ~2.5–3.0 ppm for CH2_2 and δ ~12–13 ppm for COOH) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity (>95%) and monitor degradation products .
  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or MALDI-TOF, with expected [M+H]+^+ or [M−H]^− peaks corresponding to the molecular formula .

Advanced Research Questions

Q. How can researchers analyze discrepancies in antimicrobial activity data across structurally similar analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with variations in the azepane, phenyl, or acetic acid moieties. Test their activity against standardized microbial strains (e.g., S. aureus, C. albicans) using broth microdilution assays .
  • Data Normalization : Account for differences in solubility (e.g., using DMSO controls) and partition coefficients (logP) to distinguish intrinsic activity from bioavailability effects .
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding affinities of analogs to target enzymes (e.g., bacterial dihydrofolate reductase). Correlate computational results with experimental MIC values to identify critical substituents .

Q. What strategies can mitigate degradation of this compound during HPLC analysis?

Methodological Answer:

  • Stability-Indicating Methods : Develop HPLC-DAD methods with mobile phases buffered at pH 3–4 (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to minimize acid-catalyzed degradation .
  • Temperature Control : Maintain column temperature at 25°C to prevent thermal decomposition .
  • Mass Balance Validation : Confirm that the sum of the parent compound and degradation products equals 100% using UV peak integration. For example, under oxidative stress (H2_2O2_2), monitor the formation of sulfoxide derivatives .

Q. How can researchers optimize the synthetic yield of the thiazole core under reflux conditions?

Methodological Answer:

  • Reaction Monitoring : Use TLC or in-line IR spectroscopy to track thiosemicarbazide consumption and thiazolidinone formation .
  • Solvent Optimization : Test mixed solvents (e.g., DMF/acetic acid vs. ethanol/water) to enhance solubility of intermediates. DMF/acetic acid (1:2 v/v) is often optimal for cyclization .
  • Catalyst Screening : Evaluate sodium acetate vs. triethylamine as bases; sodium acetate typically provides higher yields (~75–85%) for thiazole formation .

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